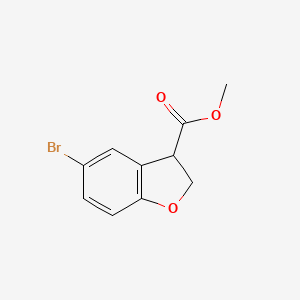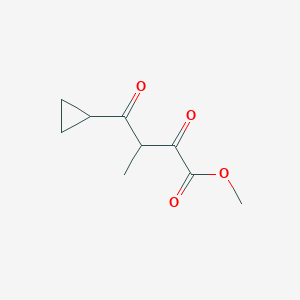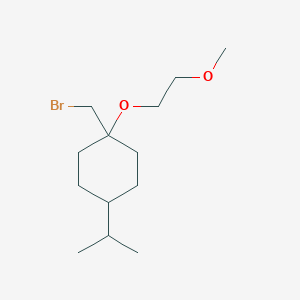
1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane is an organic compound characterized by its unique structure, which includes a bromomethyl group, an isopropyl group, and a methoxyethoxy group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane typically involves several steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the bromomethyl, isopropyl, and methoxyethoxy groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability. This may involve continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or other reduced products.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents, with reactions often conducted under anhydrous conditions to prevent side reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include a variety of functionalized cyclohexane derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials, where its reactivity and functional groups are advantageous.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.
Pathways Involved: The pathways may include signal transduction, metabolic processes, or other biochemical pathways where brominated compounds play a role.
Effects: The effects can vary depending on the context, but may include modulation of enzyme activity, alteration of cellular signaling, or other biochemical changes.
Comparison with Similar Compounds
1-(Bromomethyl)-4-isopropyl-1-(2-methoxyethoxy)cyclohexane can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-Bromo-2-(2-methoxyethoxy)ethane and 1-Bromo-2-(methoxymethoxy)ethane
Uniqueness: The presence of the cyclohexane ring and the specific arrangement of functional groups make it distinct from other brominated compounds, offering unique reactivity and applications.
Properties
Molecular Formula |
C13H25BrO2 |
|---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methoxyethoxy)-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C13H25BrO2/c1-11(2)12-4-6-13(10-14,7-5-12)16-9-8-15-3/h11-12H,4-10H2,1-3H3 |
InChI Key |
QCBSVNXTHGSOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CBr)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B13472754.png)
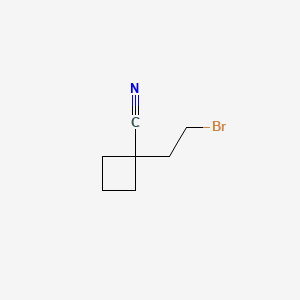
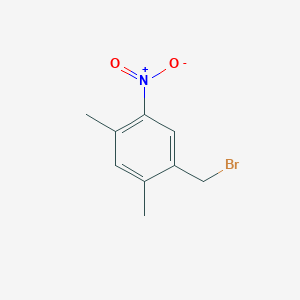
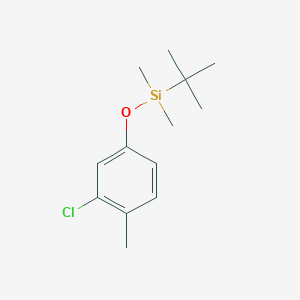
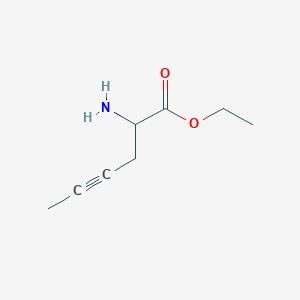
![2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472790.png)

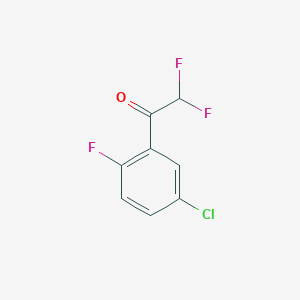
![5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13472807.png)
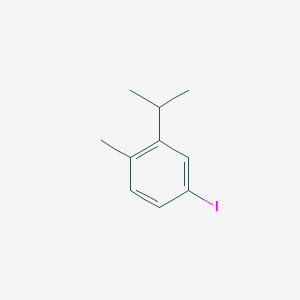
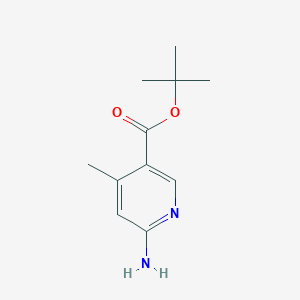
![1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13472837.png)
